molecular formula C18H16N4S4 B12672552 2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole CAS No. 93963-17-8

2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole

Cat. No.: B12672552
CAS No.: 93963-17-8
M. Wt: 416.6 g/mol
InChI Key: ZPRKIYGGPADCPK-UHFFFAOYSA-N
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Description

2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole (CAS: 93963-17-8) is a sulfur-containing heterocyclic compound featuring a central piperazine ring linked via thioether bonds to two benzothiazole moieties . Benzothiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and corrosion inhibition properties.

Properties

CAS No.

93963-17-8

Molecular Formula

C18H16N4S4

Molecular Weight

416.6 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-ylsulfanyl)piperazin-1-yl]sulfanyl-1,3-benzothiazole

InChI

InChI=1S/C18H16N4S4/c1-3-7-15-13(5-1)19-17(23-15)25-21-9-11-22(12-10-21)26-18-20-14-6-2-4-8-16(14)24-18/h1-8H,9-12H2

InChI Key

ZPRKIYGGPADCPK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1SC2=NC3=CC=CC=C3S2)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole typically involves the reaction of piperazine with benzothiazole derivatives in the presence of sulfur. One common method includes the use of 2-mercaptobenzothiazole and piperazine in a solvent such as ethanol or methanol, under reflux conditions. The reaction proceeds through the formation of intermediate thiolates, which then react with piperazine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2’-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole exhibits notable antimicrobial properties. It has shown efficacy against various bacterial strains, particularly gram-negative bacteria like Escherichia coli . The compound's mechanism may involve interactions with microbial enzymes or receptors that are crucial for bacterial survival.

Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of similar compounds, derivatives containing piperazine and thiazole rings demonstrated significant antibacterial effects. The binding affinity of these compounds to bacterial targets was evaluated using molecular docking techniques, revealing promising inhibitory potentials against key microbial enzymes .

Anticancer Potential

The anticancer properties of 2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole have also been explored. Compounds with structural similarities have been investigated for their cytotoxic effects against various cancer cell lines. For instance, benzothiazole-piperazine hybrids have been reported to exhibit moderate to potent antiproliferative activity against human cancer cell lines such as MCF7 and HCT116 .

Case Study: Anticancer Screening
A library of benzothiazole-piperazine conjugates was synthesized and screened for anticancer activity. Many compounds displayed significant inhibition of cancer cell proliferation, with structure-activity relationship studies aiding in understanding the factors contributing to their efficacy .

Mechanism of Action

The mechanism of action of 2,2’-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, its antimicrobial activity is attributed to its ability to disrupt cell membranes and interfere with essential enzymatic processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole with structurally related compounds:

Compound Name / ID Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Biological Activity References
2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole C₁₈H₁₆N₄S₄ 428.6 (est.) Piperazine, benzothiazole, thioether Likely nucleophilic substitution Not explicitly reported (inferred corrosion/antimicrobial)
C₂₂H₂₂N₆S₄ (Thiadiazole derivative) C₂₂H₂₂N₆S₄ 529.7 Piperazine, thiadiazole, thioether Reaction of piperazine with thiols/amines Antimicrobial screening
Piperazine-based bis-thiazole 15e C₄₀H₃₄Cl₂N₈O₄S₂ 825.78 Piperazine, thiazole, coumarin Cyclocondensation with enaminones Anticancer (in vitro studies)
5,5'-(Piperazine-1,4-diyl)bis(1,3,7,9-tetramethylpyrido-dipyrimidine) C₃₀H₂₈N₁₂O₈ 684.6 Piperazine, pyridopyrimidine Multi-component Hantzsch-like reaction Not reported

Key Observations :

  • Functional Groups : The substitution of benzothiazole (vs. thiadiazole or pyridopyrimidine) impacts electronic properties and bioactivity. Thioether linkages in the target compound may enhance lipophilicity compared to oxygen-linked analogs .
  • Synthesis: Most analogs are synthesized via cyclocondensation or nucleophilic substitution. For example, thiadiazole derivatives in use methanol-mediated reactions with thiols, while anti-cancer hybrids in require multi-step cyclization .

Physicochemical Properties

  • Molecular Weight : The target compound (estimated MW 428.6) is smaller than coumarin-linked hybrids (e.g., 825.78 in ) but comparable to simpler thiadiazole derivatives (529.7 in ). Lower molecular weight may improve membrane permeability .
  • Solubility: Piperazine derivatives often exhibit moderate solubility in polar aprotic solvents (e.g., DMF, ethanol) due to hydrogen-bonding capacity. Thioether groups in the target compound may reduce aqueous solubility compared to oxygen-linked analogs .

Biological Activity

2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a unique structure comprising two benzothiazole groups linked by a piperazine moiety, which is further modified by thioether linkages. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of 2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole can be represented as follows:

C18H20N4S2\text{C}_{18}\text{H}_{20}\text{N}_4\text{S}_2

This structure includes:

  • Two benzothiazole rings : Known for their biological activity.
  • Piperazine moiety : Contributes to the compound's interaction with biological targets.
  • Thioether linkages : Enhance the chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy particularly against Gram-negative bacteria such as Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains .

Anticancer Properties

The anticancer potential of this compound is also noteworthy. Preliminary studies have indicated cytotoxic effects against several cancer cell lines. For instance, in vitro assays have shown that 2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)20 µM
A549 (lung cancer)25 µM

These findings point towards the compound's potential as an anticancer agent that warrants further investigation .

The biological activity of 2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial resistance and cancer cell proliferation.
  • DNA Interaction : There is evidence suggesting that it can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells.

Comparative Studies

Comparative analysis with structurally similar compounds reveals unique features of 2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole that may enhance its biological activity. For example:

Compound NameSimilaritiesUnique Features
1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethaneContains piperazine and thiazole ringsMore complex structure with dibenzo linkage
Bis(dibenzothiazepinyl) PiperazineContains benzothiazole unitsLacks thioether linkages
1,3,4-Thiadiazole DerivativesContains thiadiazole moietiesDifferent functional groups

The unique combination of piperazine and thioether functionalities linked to benzothiazole rings may confer distinct biological activities not found in other similar compounds .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives of 2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole. One such study evaluated a series of analogs for their antimicrobial and anticancer activities. The results indicated that modifications to the piperazine ring significantly affected potency against both bacterial strains and cancer cell lines.

Example Case Study

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives by varying substituents on the piperazine nitrogen atoms. The most potent derivative exhibited an MIC value against E. coli of 16 µg/mL and an IC50 value against HeLa cells of 10 µM. This highlights the importance of structural modifications in enhancing biological activity .

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